NP-1815-PX is a selective antagonist of the P2X4 receptor, which is an ionotropic adenosine triphosphate receptor significantly involved in various physiological and pathological processes. The P2X4 receptor is expressed in both central and peripheral nervous systems and plays a crucial role in conditions such as neuropathic pain, airway inflammation, rheumatoid arthritis, and neurodegenerative diseases. By selectively inhibiting the P2X4 receptor, NP-1815-PX has been studied for its potential therapeutic applications in managing chronic pain and inflammatory conditions .
NP-1815-PX is classified as a pharmacological agent within the purinergic signaling pathway, specifically targeting the P2X4 subtype of purinergic receptors. This classification places it among compounds that modulate ion channel activity related to adenosine triphosphate signaling.
The synthesis of NP-1815-PX involves multiple steps that include the preparation of intermediate compounds followed by specific reactions to achieve the final product. While detailed synthetic routes are proprietary, general methods typically include organic synthesis techniques such as condensation reactions, cyclization, and purification processes.
The synthesis likely employs standard laboratory techniques such as chromatography for purification and spectroscopic methods (e.g., NMR, mass spectrometry) for structural confirmation. The exact reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity but remain undisclosed in public literature.
The molecular formula of NP-1815-PX is , with a molecular weight of 402.4 g/mol. The compound's IUPAC name is 5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione.
The structural features include:
NP-1815-PX participates in several chemical reactions primarily related to its interaction with biological targets:
Common reagents involved in reactions with NP-1815-PX include indomethacin and other pharmacological agents. Reaction conditions such as concentration and temperature are crucial for achieving desired outcomes.
NP-1815-PX functions by selectively antagonizing the P2X4 receptor. This receptor is activated by extracellular adenosine triphosphate, leading to an influx of calcium ions into cells. By blocking this receptor, NP-1815-PX inhibits downstream signaling pathways that contribute to inflammation and pain perception. This mechanism has been shown to reduce allodynia in chronic pain models without affecting acute pain sensitivity .
NP-1815-PX is characterized by:
Key chemical properties include:
NP-1815-PX has diverse applications in scientific research:
Spinal microglial P2X4 receptors are upregulated following peripheral nerve injury through transcriptional and translational mechanisms. Key regulators include:
P2X4 receptor activation triggers microglial release of brain-derived neurotrophic factor, which downregulates the neuronal K⁺-Cl⁻ cotransporter KCC2. This collapses chloride gradients, converting GABAergic inhibition to excitation in dorsal horn neurons – a hallmark of neuropathic pain [4] [7] [10].
ATP activation of P2X4 receptors initiates a cascade of microglial responses:
These processes establish self-sustaining inflammatory loops that promote central sensitization and chronic pain maintenance across multiple conditions, including neuropathic pain, inflammatory pain, cancer pain, and chemotherapy-induced pain [1] [4] [7].
Early P2X4 antagonists suffered from critical limitations:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1